6,7-Difluoro-1-methylisoquinoline
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Overview
Description
6,7-Difluoro-1-methylisoquinoline is a fluorinated derivative of isoquinoline, a bicyclic aromatic heterocycle. Isoquinoline derivatives are known for their broad applications in medicinal chemistry, materials science, and agrochemicals due to their unique structural and electronic properties . The incorporation of fluorine atoms into the isoquinoline ring can significantly alter the compound’s chemical and biological properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the direct fluorination of 1-methylisoquinoline using Selectfluor® in acetonitrile . This reaction proceeds under mild conditions and provides high regioselectivity for the fluorination at the 6 and 7 positions.
Industrial Production Methods: Industrial production of fluorinated isoquinolines often employs transition metal-catalyzed reactions to achieve high yields and selectivity. Methods such as palladium-catalyzed cross-coupling reactions and nucleophilic substitution of halogen atoms are commonly used . These methods allow for the efficient incorporation of fluorine atoms into the isoquinoline ring, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 6,7-Difluoro-1-methylisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
6,7-Difluoro-1-methylisoquinoline has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor antagonists.
Industry: Utilized in the production of materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 6,7-Difluoro-1-methylisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by altering its electronic properties. This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .
Comparison with Similar Compounds
- 6,7-Difluoroquinoline
- 6,7-Difluoro-1-methylquinoline
- 6,7-Difluoroisoquinoline
Comparison: 6,7-Difluoro-1-methylisoquinoline is unique due to the presence of both fluorine atoms and a methyl group on the isoquinoline ring. This combination enhances its chemical stability and biological activity compared to other fluorinated isoquinolines. The methyl group also influences the compound’s solubility and pharmacokinetic properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H7F2N |
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Molecular Weight |
179.17 g/mol |
IUPAC Name |
6,7-difluoro-1-methylisoquinoline |
InChI |
InChI=1S/C10H7F2N/c1-6-8-5-10(12)9(11)4-7(8)2-3-13-6/h2-5H,1H3 |
InChI Key |
ZENKUDVXEBRFEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC2=CC(=C(C=C12)F)F |
Origin of Product |
United States |
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